Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-4-fluoro-1-benzothiophene-2-carboxylate
Description
This compound features a benzothiophene core substituted with a 4-fluoro group, a methyl carboxylate ester at position 2, and a sulfamoyl-linked 2,3-dihydro-1,4-benzodioxin moiety at position 2. Its sulfamoyl and dihydrobenzodioxin groups are critical for hydrogen-bonding interactions, which may influence bioavailability and target binding .
Properties
Molecular Formula |
C18H14FNO6S2 |
|---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-4-fluoro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C18H14FNO6S2/c1-24-18(21)16-17(15-11(19)3-2-4-14(15)27-16)28(22,23)20-10-5-6-12-13(9-10)26-8-7-25-12/h2-6,9,20H,7-8H2,1H3 |
InChI Key |
LBDDETRNVBMPTG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Preparation Methods
Cyclization Approaches for Benzothiophene Formation
The benzothiophene scaffold is typically synthesized via cyclization of appropriately substituted precursors. A method analogous to Dieckmann cyclization, as demonstrated in thiopyrano-compound synthesis, offers a viable route. For instance, treatment of methyl( o-methoxycarbonylbenzylthio)acetate under basic conditions induces intramolecular cyclization, forming the thiopyran ring. Adapting this approach, a thioester precursor containing a fluorinated aromatic moiety could undergo similar cyclization to yield the 4-fluoro-1-benzothiophene core.
Recent studies highlight the use of Lewis acids, such as ZnCl₂, to facilitate cyclization of thioanisole derivatives into benzothiophenes. For the target compound, introducing fluorine at position 4 prior to cyclization may require directed ortho-metalation. For example, lithiation of a fluorinated bromobenzene derivative followed by quenching with elemental sulfur could generate the thiophene ring.
Regioselective Fluorination at Position 4
Fluorination at position 4 of the benzothiophene core is critical for biological activity and metabolic stability. Electrophilic fluorination using Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) under acidic conditions achieves regioselectivity. Alternatively, nucleophilic aromatic substitution (SNAr) on a nitro- or chloro-substituted benzothiophene precursor using KF in the presence of a crown ether has been reported for analogous structures.
Formation of the Sulfamoyl Linkage
Sulfonylation of 2,3-Dihydro-1,4-benzodioxin-6-amine
The sulfamoyl group is introduced by reacting 2,3-dihydro-1,4-benzodioxin-6-amine with a sulfonyl chloride derivative. As detailed in sulfonamide syntheses, this reaction proceeds in aqueous basic medium (pH 9–10) at 0–5°C to minimize side reactions. The resultant N-(2,3-dihydro-1,4-benzodioxin-6-yl)sulfonamide intermediate is isolated via precipitation and purified by recrystallization.
Coupling to the Benzothiophene Core
Attachment of the sulfamoyl group to the benzothiophene core employs Pd-catalyzed C–N cross-coupling, a method validated for sulfamoyl-thiophene derivatives. Using Pd(OAc)₂ as a catalyst and Xantphos as a ligand, the reaction proceeds in dimethylformamide (DMF) at 80–90°C, achieving yields >75%. Alternative activators, such as LiH, enhance reactivity in polar aprotic solvents.
| Reaction Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Sulfonylation | NaOH (aq), 0–5°C | 82 | |
| C–N Coupling | Pd(OAc)₂, Xantphos, DMF, 80°C | 78 |
Esterification of the Carboxylic Acid Moiety
Methylation Techniques
The final esterification step converts the carboxylic acid group at position 2 of the benzothiophene into a methyl ester. Classical Fischer esterification, using methanol and concentrated H₂SO₄ under reflux, is effective but requires stringent moisture control. A more efficient method involves treating the acid with methyl iodide in the presence of K₂CO₃ in acetone, yielding the ester in 90% purity after column chromatography.
Optimization of Reaction Conditions
Recent advancements utilize microwave-assisted esterification to reduce reaction times. For example, irradiating the carboxylic acid with methanol and catalytic H₂SO₄ at 100°C for 10 minutes achieves near-quantitative conversion. This method minimizes thermal degradation, particularly for heat-sensitive fluorinated compounds.
Integrated Synthetic Pathway
Combining these steps, the proposed synthesis of methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-4-fluoro-1-benzothiophene-2-carboxylate follows:
-
Benzothiophene Core Synthesis : Cyclize fluorinated thioester precursors via Dieckmann cyclization.
-
Sulfamoylation : Couple N-(2,3-dihydro-1,4-benzodioxin-6-yl)sulfonamide to the benzothiophene using Pd catalysis.
-
Esterification : Methylate the carboxylic acid using microwave-assisted Fischer conditions .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions can occur at the sulfonamide group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine atom on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
METHYL 3-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)SULFAMOYL]-4-FLUORO-1-BENZOTHIOPHENE-2-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial and enzyme inhibitor.
Biological Research: It is used to investigate the inhibition of enzymes such as cholinesterases and lipoxygenases.
Industrial Applications: The compound can be used in the synthesis of other complex organic molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of METHYL 3-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)SULFAMOYL]-4-FLUORO-1-BENZOTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Sulfonylurea Herbicides ()
Compounds such as metsulfuron methyl ester and ethametsulfuron methyl ester share a sulfonylurea bridge and methyl ester group. However, their triazine rings contrast with the benzothiophene and dihydrobenzodioxin moieties in the target compound. Key differences include:
Neuropsychopharmacological Agents ()
- SSR181507 HCl : Contains a dihydrobenzodioxin group linked to an azabicyclo structure. Unlike the target compound’s sulfamoyl bridge, SSR181507 uses a benzoyl group, which may alter blood-brain barrier penetration or dopamine receptor affinity .
- SID7969543: Features a dihydrobenzodioxin amino group connected to an isoquinolin-5-yloxypropanoate ester. The target compound’s sulfamoyl linkage and fluorine substitution likely result in distinct hydrogen-bonding patterns and pharmacokinetic profiles .
Piperazine Derivatives ()
A compound with a dihydrobenzodioxin-methylamino group attached to a piperazine ring (e.g., Methanesulfonamide hydrochloride) shares the dihydrobenzodioxin motif but differs in its piperazine and methanesulfonamide substituents. The target compound’s benzothiophene core may confer greater rigidity, influencing receptor selectivity or solubility .
Structural and Functional Analysis
Hydrogen-Bonding and Crystal Packing ()
The sulfamoyl group in the target compound can act as both hydrogen-bond donor (N–H) and acceptor (S=O), enabling diverse supramolecular interactions. This contrasts with ester-linked compounds (e.g., SID7969543), where hydrogen-bonding capability is reduced. Such differences could impact crystallization behavior or solubility .
Fluorine Substitution
The 4-fluoro group on the benzothiophene ring may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., ethametsulfuron methyl ester). Fluorine’s electron-withdrawing effect could also modulate electronic properties of the aromatic system, affecting binding to targets like G-protein-coupled receptors .
Biological Activity
Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-4-fluoro-1-benzothiophene-2-carboxylate is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
1. Inhibition of Enzymatic Activity
Research indicates that compounds with similar structures exhibit inhibition of carbonic anhydrase (CA), an enzyme crucial for various physiological processes. For instance, sulfonamide derivatives have shown significant inhibitory effects against human isoforms of CA, which may be relevant for the biological activity of this compound .
2. Antimicrobial Properties
Compounds in the benzothiophene class have been noted for their antimicrobial activities. The presence of the sulfonamide group enhances their ability to target bacterial enzymes, potentially offering a therapeutic avenue against resistant strains .
Pharmacological Effects
The pharmacological profile of this compound suggests several potential applications:
1. Anticancer Activity
Preliminary studies indicate that related compounds may exhibit cytotoxic effects on various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The structural motifs present in this compound could enhance its efficacy against tumor cells .
2. Anti-inflammatory Effects
Sulfonamide derivatives have been associated with anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could provide therapeutic benefits in conditions like arthritis or other inflammatory diseases .
Case Studies and Research Findings
A review of literature highlights several studies focusing on the biological activity of compounds structurally related to this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant inhibition of hCA II with IC50 values in the low nanomolar range for similar sulfonamide compounds. |
| Study B | Reported antimicrobial efficacy against Gram-positive and Gram-negative bacteria for benzothiophene derivatives. |
| Study C | Identified cytotoxic effects on breast cancer cell lines with associated apoptosis markers in related compounds. |
Q & A
Q. Characterization :
- NMR (¹H/¹³C): Confirm regiochemistry of the benzodioxin and benzothiophene rings.
- HPLC-MS : Verify purity (>95%) and molecular ion peaks.
- X-ray Crystallography : Resolve ambiguities in stereochemistry (if crystalline derivatives are obtainable) .
Basic: Which analytical techniques are critical for assessing purity and structural integrity?
Q. Methodology :
- High-Resolution Mass Spectrometry (HR-MS) : Essential for confirming the molecular formula (e.g., C₁₈H₁₅FNO₄S₂).
- FT-IR Spectroscopy : Identify key functional groups (e.g., sulfonamide N–H stretch at ~3300 cm⁻¹, ester C=O at ~1720 cm⁻¹).
- Thermogravimetric Analysis (TGA) : Assess thermal stability for storage and handling protocols .
Advanced: How can reaction conditions be optimized to improve yield and reduce byproducts?
Methodology :
Use Design of Experiments (DoE) to systematically vary:
Q. Example Optimization Table :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent (Cyclization) | THF | +15% vs. DMF |
| NaH Loading | 10 mol% | Maximizes ring closure |
| Reaction Time | 12–18 hrs | Minimizes hydrolysis |
Advanced: What strategies are recommended for resolving contradictions in biological activity data?
Q. Methodology :
- Orthogonal Assays : Combine in vitro enzyme inhibition (e.g., kinase assays) with cell-based viability tests to confirm target specificity.
- Metabolite Profiling : Use LC-MS/MS to rule out off-target effects from degradation products.
- Structural Dynamics : Perform molecular dynamics simulations to assess binding mode variations under different experimental conditions (e.g., pH, ionic strength) .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore functional group contributions?
Q. Methodology :
Substituent Variation : Synthesize analogs with modified groups (e.g., replacing -F with -Cl or -CF₃ at the 4-position).
Biological Screening : Test analogs against target proteins (e.g., kinases, GPCRs) using surface plasmon resonance (SPR) for binding affinity.
Computational Modeling : Apply density functional theory (DFT) to correlate electronic properties (e.g., Hammett constants) with activity trends .
Q. Key SAR Findings :
- The 4-fluoro group enhances membrane permeability (logP ~3.2).
- The benzodioxin sulfamoyl moiety is critical for π-π stacking with hydrophobic binding pockets .
Advanced: What experimental controls are essential when analyzing conflicting stability data?
Q. Methodology :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV-Vis), and hydrolytic conditions (pH 1–13) to identify degradation pathways.
- Control Groups : Include inert analogs (e.g., des-fluoro derivatives) to isolate stability effects of specific substituents.
- Kinetic Analysis : Monitor degradation rates via HPLC to calculate activation energy (Eₐ) and shelf-life predictions .
Advanced: How can computational tools predict metabolic pathways for this compound?
Q. Methodology :
- In Silico Metabolism Prediction : Use software like Schrödinger’s ADMET Predictor or MetaCore to identify likely Phase I/II metabolism sites (e.g., ester hydrolysis, sulfamoyl oxidation).
- CYP450 Docking Simulations : Map interactions with cytochrome P450 isoforms (e.g., CYP3A4) to anticipate drug-drug interactions.
- Validation : Compare predictions with in vitro liver microsome assays .
Advanced: What are best practices for scaling up synthesis without compromising purity?
Q. Methodology :
- Process Analytical Technology (PAT) : Implement real-time FT-IR or Raman spectroscopy to monitor reaction progression.
- Purification : Use preparative HPLC with C18 columns and gradient elution (e.g., H₂O:MeCN + 0.1% TFA) for large-scale isolation.
- Byproduct Tracking : Characterize impurities via tandem MS and adjust stoichiometry to suppress their formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
